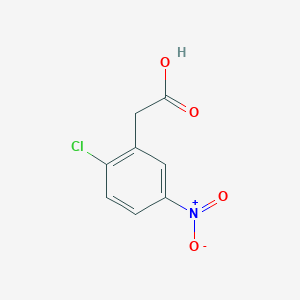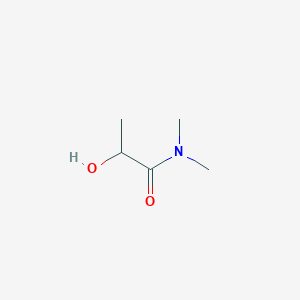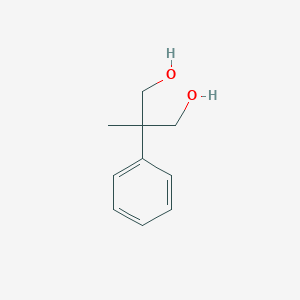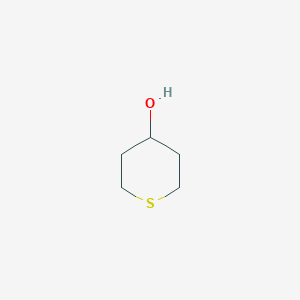![molecular formula C17H12N2 B188784 2-Phenylimidazo[2,1-a]isoquinoline CAS No. 70845-68-0](/img/structure/B188784.png)
2-Phenylimidazo[2,1-a]isoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenylimidazo[2,1-a]isoquinoline is a heterocyclic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a member of the imidazoisoquinoline family, which is known for its diverse biological activities. In
作用機序
The mechanism of action of 2-Phenylimidazo[2,1-a]isoquinoline is not fully understood. However, studies have shown that this compound can interact with specific proteins and enzymes in cells, leading to changes in cellular signaling pathways. These changes can result in the inhibition of cancer cell growth and the induction of apoptosis.
生化学的および生理学的効果
2-Phenylimidazo[2,1-a]isoquinoline has been found to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of specific enzymes, such as tyrosine kinases and topoisomerases. This inhibition can lead to changes in cellular signaling pathways, resulting in the inhibition of cancer cell growth and the induction of apoptosis. Additionally, 2-Phenylimidazo[2,1-a]isoquinoline has been found to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the advantages of using 2-Phenylimidazo[2,1-a]isoquinoline in lab experiments is its high purity and stability. This compound can be synthesized with high yields and purity, making it a reliable tool for scientific research. However, one of the limitations of using 2-Phenylimidazo[2,1-a]isoquinoline is its low solubility in aqueous solutions. This can make it difficult to use in certain experiments, and alternative solvents may need to be used.
将来の方向性
There are several future directions for the use of 2-Phenylimidazo[2,1-a]isoquinoline in scientific research. One direction is the development of new synthesis methods that can improve the yield and purity of this compound. Another direction is the exploration of its potential applications in other areas of research, such as neurodegenerative diseases and infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-Phenylimidazo[2,1-a]isoquinoline and its potential side effects.
合成法
The synthesis of 2-Phenylimidazo[2,1-a]isoquinoline can be achieved by various methods. One of the most common methods is the Pictet-Spengler reaction, which involves the condensation of an amino acid derivative with an aldehyde or ketone. Another method is the Buchwald-Hartwig coupling reaction, which involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst. Both methods have been successfully used to synthesize 2-Phenylimidazo[2,1-a]isoquinoline with high yields and purity.
科学的研究の応用
2-Phenylimidazo[2,1-a]isoquinoline has been found to have various scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that 2-Phenylimidazo[2,1-a]isoquinoline has anticancer properties and can induce apoptosis in cancer cells. This compound has also been found to inhibit the growth of cancer cells by targeting specific signaling pathways.
特性
CAS番号 |
70845-68-0 |
|---|---|
製品名 |
2-Phenylimidazo[2,1-a]isoquinoline |
分子式 |
C17H12N2 |
分子量 |
244.29 g/mol |
IUPAC名 |
2-phenylimidazo[2,1-a]isoquinoline |
InChI |
InChI=1S/C17H12N2/c1-2-7-14(8-3-1)16-12-19-11-10-13-6-4-5-9-15(13)17(19)18-16/h1-12H |
InChIキー |
LKENZGMGOAVEHZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CN3C=CC4=CC=CC=C4C3=N2 |
正規SMILES |
C1=CC=C(C=C1)C2=CN3C=CC4=CC=CC=C4C3=N2 |
その他のCAS番号 |
70845-68-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



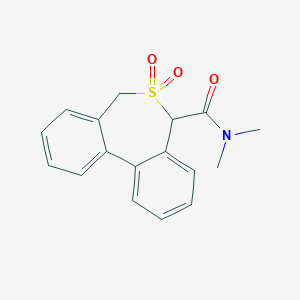
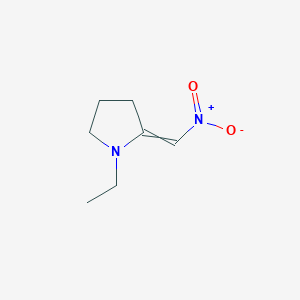
![[4-(Isopropylsulfanyl)phenyl]acetic acid](/img/structure/B188709.png)
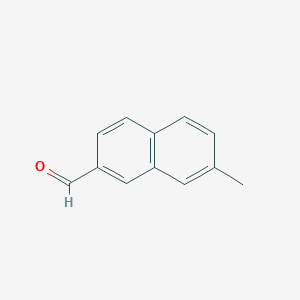
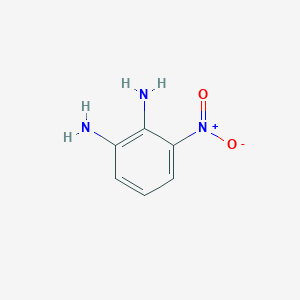
![8-chloro-2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,7-a]benzimidazole](/img/structure/B188714.png)
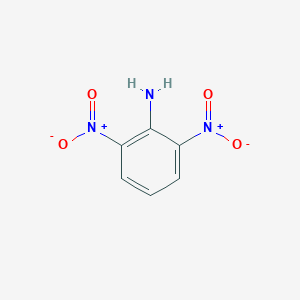
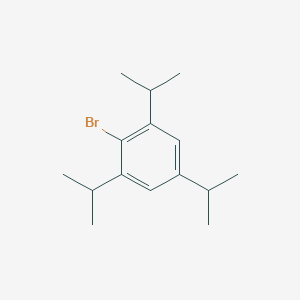
![8-Chloro-1-cyclopropyl-6-fluoro-7-[3-(methylaminomethyl)pyrrolidin-1-yl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B188720.png)
